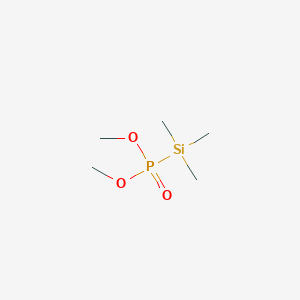
3-(Heptafluoroisopropoxy)propyltrichlorosilane
Overview
Description
The compound "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly mentioned in the provided papers. However, the papers do discuss related fluoroalcohols and fluorosilanes, which are relevant to understanding the context of fluoroalkylsilanes and their unique properties. For instance, hexafluoroisopropanol is highlighted as a solvent that can facilitate stereoselective reactions, such as the iododesilylation of vinylsilanes, leading to high yields and stereoselectivities for functionalized substrates . Additionally, the structural influence of trifluorosilane on protein conformation is demonstrated, with a particular focus on the induction of secondary structures in proteins . Furthermore, the synthesis of a related compound, 3,3,3-trifluoropropylmethylcyclotrisiloxane, is described through hydrolysis and cracking of 3,3,3-trifluoropropylmethyldichlorosilane, showcasing the potential for synthesizing complex fluorosilane structures .
Synthesis Analysis
The synthesis of fluoroalkylsilanes can be complex, involving multiple steps such as hydrolysis and cracking. The synthesis of 3,3,3-trifluoropropylmethylcyclotrisiloxane, a compound related to the one of interest, is achieved by hydrolyzing 3,3,3-trifluoropropylmethyldichlorosilane under optimal conditions, followed by cracking, reforming, and rectifying the hydrolysate to obtain a high yield of over 85% and a purity of over 99% . This process demonstrates the potential methodologies that could be applied to synthesize compounds like "3-(Heptafluoroisopropoxy)propyltrichlorosilane."
Molecular Structure Analysis
While the molecular structure of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" is not directly analyzed in the provided papers, the studies do offer insights into the behavior of fluorinated groups in molecular systems. For example, the induction of secondary structures in proteins by trifluorosilane suggests that fluorinated silanes can significantly influence molecular conformations . This information could be extrapolated to hypothesize about the structural characteristics and behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane."
Chemical Reactions Analysis
The chemical reactivity of fluoroalkylsilanes is exemplified by the stereoselective iododesilylation of vinylsilanes in the presence of hexafluoroisopropanol . This reaction showcases the potential for fluoroalkylsilanes to participate in selective chemical transformations, which could be relevant when considering the reactivity of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroalkylsilanes are not directly discussed in the provided papers. However, the strong protein conformation inducing activity of hydrolyzed trifluorosilane suggests that fluorosilanes can have significant effects on the physical state of biological molecules . Additionally, the solvent properties of hexafluoroisopropanol imply that fluoroalkyl groups can impart unique solvation characteristics, which could be relevant to the solvent behavior of "3-(Heptafluoroisopropoxy)propyltrichlorosilane" . The high purity achieved in the synthesis of related compounds also indicates the potential for obtaining "3-(Heptafluoroisopropoxy)propyltrichlorosilane" with well-defined physical and chemical properties .
Scientific Research Applications
Corrosion Protection
3-(Heptafluoroisopropoxy)propyltrichlorosilane (HIPS) is utilized in enhancing the corrosion protection of brass. When used in bilayers along with (3-mercaptopropyl)trimethoxysilane, it significantly improves the corrosion resistance compared to monolayer treatments. This is assessed through cyclic voltammetry and other surface characterization techniques (Sinapi et al., 2004).
Tribological Applications
HIPS has been effectively used to modify the surface of LaF3 nanoparticles, improving their dispersibility in fluoro silicone oil. This modification enhances the anti-wear properties of the nanoparticles when used as additives in fluoro silicone oil, showing significant reductions in wear scar diameters under various loads (Hou et al., 2014).
Superhydrophobic Coatings
The application of HIPS in the creation of superhydrophobic coatings is notable. When used to treat diatomaceous earth particles, it imparts superhydrophobic properties with extremely high contact angles. This is evident in coatings using these treated particles, with contact angles remaining high regardless of the polymer binders used, indicating the robustness of the hydrophobic effect (Sedai et al., 2016).
Hydrophobic Coatings for Environmental Safety
In environmental applications, HIPS derivatives have been synthesized for creating non-accumulative hydrophobic coatings. These coatings, applied on surfaces like glass and aluminum, demonstrate strong hydrophobic properties with high contact angles, making them suitable for environmentally friendly applications (Shkinev et al., 2021).
Biomedical Applications
In the biomedical field, derivatives of HIPS show potential in inducing structural changes in proteins, as evidenced in studies with β-lactoglobulin. These compounds can induce distinct α-helical structures in proteins, an attribute that could be leveraged in the design of drug delivery systems or in molecular imprinting technologies (Peng et al., 2014).
Safety And Hazards
This compound is classified as a flammable liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its vapors and to use protective gloves, protective clothing, and eye/face protection when handling it . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention . If swallowed or inhaled, immediate medical attention is required .
properties
IUPAC Name |
trichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl3F7OSi/c7-18(8,9)3-1-2-17-4(10,5(11,12)13)6(14,15)16/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATGUNJRFUIHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)F)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF(CF3)OCH2CH2CH2SiCl3, C6H6Cl3F7OSi | |
| Record name | Silane, trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880222 | |
| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptafluoroisopropoxy)propyltrichlorosilane | |
CAS RN |
15538-93-9 | |
| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15538-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15538-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trichloro(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)




![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)




